

Disodium Carbamoyl Phosphate: A Comprehensive Technical Guide to its Enzymatic Substrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium carbamyl phosphate*

Cat. No.: *B12383618*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium carbamoyl phosphate is a pivotal intermediate in cellular metabolism, serving as a carbamoyl group donor in several crucial biosynthetic pathways. Its utilization by a specific set of enzymes is fundamental to processes such as amino acid biosynthesis, pyrimidine nucleotide production, and the urea cycle. Understanding the interactions of carbamoyl phosphate with these enzymes is of paramount importance for researchers in biochemistry, molecular biology, and pharmacology, as it provides insights into metabolic regulation and presents opportunities for the development of therapeutic agents targeting these pathways.

This in-depth technical guide provides a comprehensive overview of the key enzymes that utilize disodium carbamoyl phosphate as a substrate. It details their kinetic properties, the metabolic pathways they participate in, and standardized experimental protocols for their study.

Enzymes Utilizing Disodium Carbamoyl Phosphate

Carbamoyl phosphate serves as a substrate for a class of enzymes known as carbamoyltransferases. The most well-characterized of these are Ornithine Transcarbamylase, Aspartate Transcarbamylase, and Putrescine Transcarbamylase. Additionally, Carbamoyl

Phosphate Synthetase, the enzyme responsible for its synthesis, can also utilize carbamoyl phosphate in its reverse reaction.

Ornithine Transcarbamylase (OTC)

Ornithine Transcarbamylase (OTC) (EC 2.1.3.3) is a key enzyme in the urea cycle, catalyzing the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline and inorganic phosphate.[\[1\]](#)[\[2\]](#)[\[3\]](#) In mammals, this reaction occurs in the mitochondrial matrix and is essential for the detoxification of ammonia.[\[3\]](#)

Aspartate Transcarbamylase (ATCase)

Aspartate Transcarbamylase (ATCase) (EC 2.1.3.2) directs carbamoyl phosphate into the pyrimidine biosynthetic pathway by catalyzing its condensation with L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate.[\[4\]](#) This enzyme is a classic example of allosteric regulation and has been extensively studied to understand feedback inhibition in metabolic pathways.

Putrescine Transcarbamylase (PTC)

Putrescine Transcarbamylase (PTC) (EC 2.1.3.6), also known as putrescine carbamoyltransferase, is involved in the catabolism of agmatine in some bacteria.[\[5\]](#)[\[6\]](#) It catalyzes the reversible transfer of a carbamoyl group from carbamoyl phosphate to putrescine, forming N-carbamoylputrescine and phosphate.[\[7\]](#)[\[8\]](#)

Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl Phosphate Synthetase (CPS) (EC 6.3.4.16 and EC 6.3.5.5) is the enzyme responsible for the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and two molecules of ATP.[\[9\]](#)[\[10\]](#) While its primary role is the production of carbamoyl phosphate, the reaction is reversible, and under certain experimental conditions, the enzyme can catalyze the formation of ATP from carbamoyl phosphate and ADP.[\[11\]](#)[\[12\]](#)

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the interaction of various enzymes with carbamoyl phosphate. It is important to note that these values can vary depending on the organism, enzyme purity, and assay conditions.

Table 1: Kinetic Parameters for Ornithine Transcarbamylase (OTC)

Organism/Tissue	Substrate	Km (mM)	Vmax (μ mol/min/mg)	kcat (s-1)	Reference
Permeabilized rat liver mitochondria	Carbamoyl Phosphate	~0.08 (apparent)	-	-	[13]
Human Liver	Carbamoyl Phosphate	-	-	-	[14]

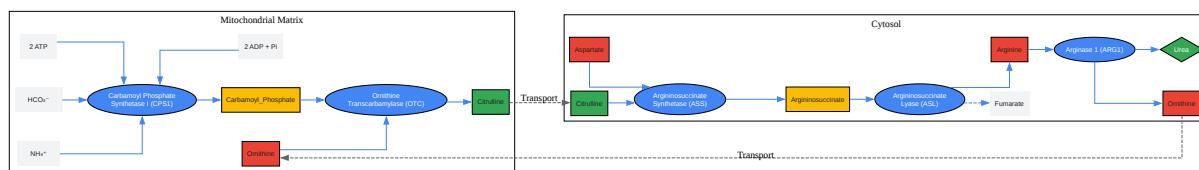
Table 2: Kinetic Parameters for Aspartate Transcarbamylase (ATCase)

Organism/Enzyme Form	Substrate	Km (mM)	Vmax	kcat	Reference
E. coli catalytic subunit (c3)	Carbamoyl Phosphate	-	-	-	[4]
Human cell lines	Carbamoyl Phosphate	Not specified, but affinity did not differ between cell lines	-	-	[15]

Table 3: Kinetic Parameters for Putrescine Transcarbamylase (PTC)

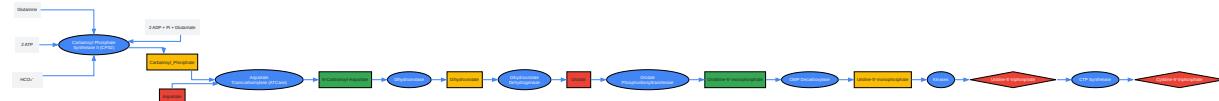
Organism/Enzyme Form	Substrate	Km (mM)	Vmax (U/mg)	Catalytic Efficiency (Vmax/Km) (U mg-1 mM-1)	Reference
Enterococcus faecalis (Wild-type)	Putrescine	1.41 ± 0.22	813 ± 38	577	[7]
Enterococcus faecalis (Engineered)	Putrescine	32.9 ± 8.8	1.13 ± 0.13	0.03	[7]
Enterococcus faecalis (Wild-type)	Ornithine	36.4 ± 3.5	24 ± 1	0.67	[7]
Enterococcus faecalis (Engineered)	Ornithine	32.0 ± 2.0	82 ± 3	2.6	[7]

Note: The Km for carbamoyl phosphate was not explicitly determined in this study, but a saturating concentration of 10 mM was used in the assays.


Table 4: Kinetic Parameters for Carbamoyl Phosphate Synthetase (CPS) - Reverse Reaction

Organism	Substrate	Km	Vmax	kcat	Reference
Yeast	Carbamoyl Phosphate	-	-	-	[11]

Note: Detailed kinetic parameters for the reverse reaction are not readily available in the provided search results. The reverse reaction is typically studied to understand the reaction mechanism rather than for routine activity assays.


Metabolic Pathways

The enzymes that utilize carbamoyl phosphate are integral components of major metabolic pathways. The following diagrams illustrate the position of these enzymes within the Urea Cycle and the Pyrimidine Biosynthesis Pathway.

[Click to download full resolution via product page](#)

Figure 1: The Urea Cycle. Carbamoyl phosphate is a key intermediate in the mitochondrial matrix, where it is utilized by Ornithine Transcarbamylase.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 4. Kinetic mechanism of catalytic subunits (c3) of E. coli aspartate transcarbamylase at pH 7.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putrescine carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. New Insight into the Transcarbamylase Family: The Structure of Putrescine Transcarbamylase, a Key Catalyst for Fermentative Utilization of Agmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insight into the transcarbamylase family: the structure of putrescine transcarbamylase, a key catalyst for fermentative utilization of agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 10. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disodium Carbamoyl Phosphate: A Comprehensive Technical Guide to its Enzymatic Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383618#disodium-carbamoyl-phosphate-as-a-substrate-for-which-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com